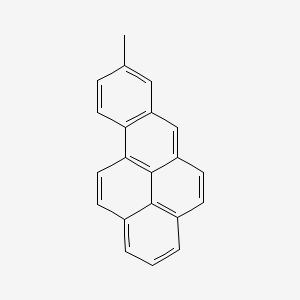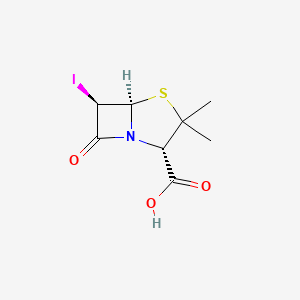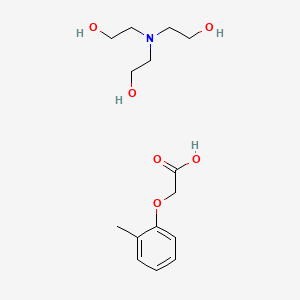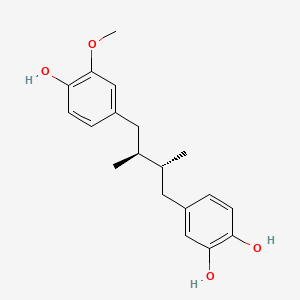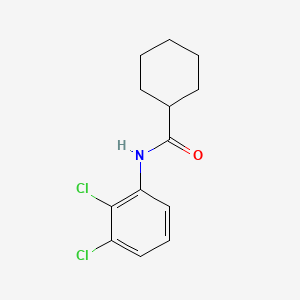
N-(2,3-dichlorophenyl)cyclohexanecarboxamide
説明
“N-(2,3-dichlorophenyl)cyclohexanecarboxamide” is a compound with the empirical formula C13H15Cl2NO . It is also known as MJC13 . It has a molecular weight of 272.17 . The compound is a white to beige powder .
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The reaction of 6-methyluracil with 2-chloromethyltiiran affords 6-methyl-3-(thietan-3-yl)uracil. Its subsequent reaction with N-(2,6-dichlorophenyl)-2-chloroacetamide resulted in the final product . The structure was confirmed by X-ray analysis, NMR, and IR spectroscopy .
Molecular Structure Analysis
The molecular structure of “N-(2,3-dichlorophenyl)cyclohexanecarboxamide” can be represented by the SMILES string Clc1cccc(NC(=O)C2CCCCC2)c1Cl . The InChI representation is 1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) .
Physical And Chemical Properties Analysis
“N-(2,3-dichlorophenyl)cyclohexanecarboxamide” is a white to beige powder . It is soluble in DMSO to at least 10 mg/mL .
科学的研究の応用
Treatment of Hormone Refractory Prostate Cancer (HRPC)
MJC13: has shown potential as a therapeutic agent for HRPC . It has been the subject of studies aiming to develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its quantification, which is crucial for its application in clinical settings .
Androgen Receptor Antagonism
As an androgen receptor (AR) antagonist, MJC13 inhibits AR function and the proliferation of prostate cancer cells. This is particularly significant as it relates to the arrest of an AR/chaperone complex in the cytoplasm, offering a novel approach to AR inhibition .
Inhibition of AR-dependent Gene Expression
MJC13 has been compared with classic AR antagonists like flutamide and bicalutamide. It has been found to inhibit dihydrotestosterone (DHT)-dependent genes in LNCaP prostate cancer cells, which is essential for the development of new treatments for prostate cancer .
Efficacy Against AR Mutants in CRPC
MJC13 exhibits the ability to inhibit the activation of AR mutants that emerge during flutamide withdrawal syndrome in castrate-resistant prostate cancer (CRPC), suggesting its potential utility in combating various forms of CRPC .
Interaction with Nuclear Receptors and Coactivators
Research indicates that MJC13 can inhibit interactions between AR and coactivators like SRC2 and β-catenin in the nucleus. This is important because it can block AR activity in conditions where classic antagonists fail, showing promise for specific forms of CRPC .
Cell Division Inhibition in Prostate Cancer Cells
MJC13 has been shown to inhibit DHT and β-catenin-enhanced cell division in LNCaP cells. This points to its potential role in controlling the proliferation of cancer cells, which is a key aspect of cancer treatment strategies .
作用機序
MJC13 inhibits the positive regulation of androgen receptor (AR) signaling by the cochaperone protein FKBP52 . The molecule inhibits hormone-induced dissociation of the FKBP52, nuclear translocation of AR, and AR-dependent gene expression . MJC13 inhibits the proliferation of the androgen-dependent prostate cancer cell lines LNCaP and LAPC4 .
特性
IUPAC Name |
N-(2,3-dichlorophenyl)cyclohexanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPWKRVXNGLEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200709-97-3 | |
| Record name | 200709-97-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



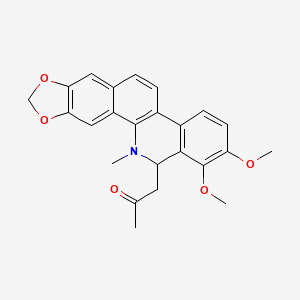
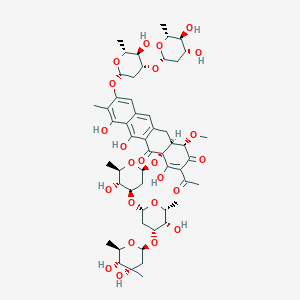
![[N-(2,4-Diaminopteridin-6-YL)-methyl]-dibenz[B,F]azepine](/img/structure/B1216493.png)
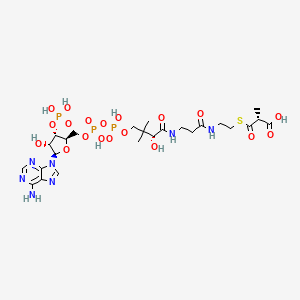
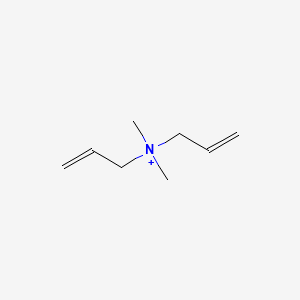
![4,5-Dihydrobenzo[a]pyrene](/img/structure/B1216501.png)
